Ethyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate
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Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate typically begins with 1-methyl-1H-pyrrole-2-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethylamine to form the corresponding amide. Finally, the amide is reduced to the amino ester using reducing agents such as lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the methyl group on the pyrrole ring.
Ethyl 2-amino-3-(1-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a different position of the methyl group on the pyrrole ring.
Uniqueness: Ethyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
ethyl 2-amino-3-(1-methylpyrrol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-14-10(13)9(11)7-8-5-4-6-12(8)2/h4-6,9H,3,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIPXQBEBHKLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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